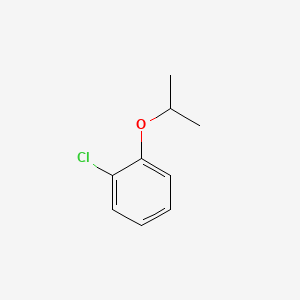

1-Chloro-2-(1-methylethoxy)benzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOKVZBVPCSGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195275 | |

| Record name | 1-Chloro-2-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42489-57-6 | |

| Record name | 1-Chloro-2-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42489-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(1-methylethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042489576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42489-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-(1-methylethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(1-methylethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-(1-METHYLETHOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q06SD7S123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-(1-methylethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-2-(1-methylethoxy)benzene, a valuable intermediate in various chemical and pharmaceutical applications. The primary synthesis pathway, detailed experimental protocols, and characterization data are presented to facilitate its preparation and analysis in a laboratory setting.

Core Synthesis Pathway: Williamson Ether Synthesis

The most established and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The core of this pathway involves the deprotonation of a phenol, in this case, 2-chlorophenol, to form a more nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with an alkyl halide, here an isopropyl halide, to form the desired ether.

The general reaction is as follows:

2-Chlorophenol + Isopropyl Halide (\xrightarrow{\text{Base}}) this compound + Salt

The selection of the base and solvent is crucial for optimizing the reaction conditions and maximizing the yield. Strong bases are typically required to effectively deprotonate the phenol. Polar aprotic solvents are preferred as they can solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack, thus favoring the S(_N)2 pathway.

Detailed Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of this compound.

Materials:

-

2-Chlorophenol

-

2-Bromopropane (or 2-Chloropropane)

-

Sodium Hydride (NaH) or Potassium Carbonate (K(_2)CO(_3))

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

Deprotonation of 2-Chlorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol in a suitable anhydrous solvent such as DMF or acetone.

-

Slowly add a strong base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), to the solution at room temperature. The mixture is then stirred until the evolution of hydrogen gas ceases (if using NaH) or for a specified period to ensure complete formation of the 2-chlorophenoxide.

-

Alkylation: To the resulting mixture, add 2-bromopropane (or 2-chloropropane) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via the Williamson ether synthesis.

| Parameter | Value |

| Reactants | |

| 2-Chlorophenol | 1.0 equivalent |

| 2-Bromopropane | 1.1 - 1.5 equivalents |

| Base (e.g., K(_2)CO(_3)) | 1.5 - 2.0 equivalents |

| Solvent (e.g., Acetone) | 5-10 mL per gram of 2-chlorophenol |

| Reaction Conditions | |

| Temperature | Reflux (typically 56°C for acetone) |

| Reaction Time | 12 - 24 hours |

| Product Information | |

| Yield | 80 - 95% (typical) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 210-212 °C at 760 mmHg |

Visualization of the Synthesis Pathway

The logical flow of the synthesis can be visualized using the following diagram:

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of 6.8-7.4 ppm, showing characteristic splitting patterns for a 1,2-disubstituted benzene ring.

-

Isopropyl Methine Proton (-O-CH(CH₃)₂): A septet around 4.5 ppm.

-

Isopropyl Methyl Protons (-O-CH(CH₃)₂): A doublet around 1.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the range of 115-155 ppm.

-

Isopropyl Methine Carbon (-O-CH(CH₃)₂): A signal around 71 ppm.

-

Isopropyl Methyl Carbons (-O-CH(CH₃)₂): A signal around 22 ppm.

IR (Infrared) Spectroscopy:

-

C-O-C (ether) stretch: Strong absorption band in the region of 1200-1250 cm⁻¹.

-

C-Cl stretch: Absorption in the region of 750-800 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

Technical Guide: Physicochemical Properties of 1-Chloro-2-(1-methylethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-2-(1-methylethoxy)benzene, also known as 2-chlorophenyl isopropyl ether. This aromatic ether is a significant compound in synthetic organic chemistry, serving as a potential intermediate and building block in the development of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical and chemical characteristics is essential for its effective handling, application in synthetic protocols, and for ensuring safety and reproducibility in a research and development setting.

This document summarizes key quantitative data, details the experimental protocols for their determination, and provides logical workflows relevant to its synthesis and analysis.

Core Physicochemical Properties

The properties of this compound (CAS No. 42489-57-6) are summarized in the table below. These values are critical for predicting its behavior in various solvents, reaction conditions, and analytical systems.

| Property | Value | Reference |

| CAS Number | 42489-57-6 | [1] |

| Molecular Formula | C₉H₁₁ClO | |

| Molecular Weight | 170.64 g/mol | |

| Boiling Point | 215.3°C (at 760 mmHg) | [2] |

| Density | 1.074 g/cm³ | [2] |

| Flash Point | 89.7°C | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Logical and Experimental Workflows

Visualizing the synthesis and analysis of a compound is crucial for laboratory applications. The following diagrams, rendered in DOT language, illustrate a common synthetic route and a standard analytical workflow for this compound.

Synthesis Pathway: Williamson Ether Synthesis

A standard and highly effective method for the preparation of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.

Caption: Williamson Ether Synthesis for this compound.

Analytical Workflow: GC-MS Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Caption: Standard workflow for GC-MS analysis of a purified sample.

Experimental Protocols

The following sections describe generalized but detailed protocols for determining key physicochemical properties. These methods are based on established, standard procedures.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a liquid with a small sample volume (typically <0.5 mL).

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, this point is observed when a rapid, continuous stream of vapor bubbles from a capillary tube ceases, and the cooling liquid is drawn back into the capillary.

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or microburner)

-

Clamp and stand

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[3][4]

-

Mounting: Insert the thermometer assembly into the Thiele tube. The sample should be level with the middle of the upper side-arm of the Thiele tube to ensure uniform heating by convection currents in the oil.[3][4]

-

Heating: Gently heat the side-arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating. The temperature of the oil should rise at a steady rate.

-

Observation: As the liquid nears its boiling point, a stream of bubbles will emerge from the tip of the inverted capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. Observe the capillary tube closely. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[3][4]

-

Verification: Record this temperature. Allow the apparatus to cool further, and a second determination can often be made as the oil temperature is carefully raised again.

Density Determination (Pycnometer Method)

This protocol is based on the principles outlined in OECD Test Guideline 109 for the determination of the density of liquids.

Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V). The pycnometer method determines the mass of a precisely known volume of the liquid at a constant temperature.

Apparatus:

-

Pycnometer (a glass flask with a precisely fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath (e.g., 20°C ± 0.5°C)

-

Thermometer

-

Lint-free tissue

Procedure:

-

Calibration (Determination of Pycnometer Volume):

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m₀).

-

Fill the pycnometer with distilled water of a known temperature (and thus known density, ρ_water).

-

Place the pycnometer in the constant temperature water bath until it reaches thermal equilibrium.

-

Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer.

-

Weigh the water-filled pycnometer (m₁).

-

The volume of the pycnometer (V) is calculated as: V = (m₁ - m₀) / ρ_water.

-

-

Measurement of Sample Density:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Weigh the empty, dry pycnometer again (m₂).

-

Fill the pycnometer with this compound.

-

Place the filled pycnometer in the constant temperature water bath to achieve thermal equilibrium.

-

Insert the stopper, allowing excess sample to exit. Carefully clean and dry the exterior.

-

Weigh the sample-filled pycnometer (m₃).

-

-

Calculation:

-

The mass of the sample (m_sample) is m₃ - m₂.

-

The density of the sample (ρ_sample) at the test temperature is calculated as: ρ_sample = (m₃ - m₂) / V.

-

-

Reporting: The density is reported in g/cm³ or kg/m ³, specifying the temperature at which the measurement was made. At least two independent determinations should be performed.

References

An In-depth Technical Guide to 1-Chloro-2-(1-methylethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(1-methylethoxy)benzene, also known as 1-chloro-2-isopropoxybenzene, is an aromatic ether with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and an analysis of its spectroscopic data. The potential utility of this compound and its derivatives in drug discovery is also explored, highlighting the significance of the chloro- and isopropoxy- substituents in modulating biological activity.

Molecular Structure and Identification

This compound is a disubstituted benzene derivative. The structure features a chlorine atom and an isopropoxy group attached to adjacent carbon atoms of the benzene ring.

Systematic IUPAC Name: this compound

Synonyms:

-

1-Chloro-2-isopropoxybenzene

-

2-Chlorophenyl isopropyl ether

-

o-Chlorophenyl isopropyl ether

Chemical Identifiers:

-

CAS Number: 42489-57-6

-

Molecular Formula: C₉H₁₁ClO

-

Molecular Weight: 170.64 g/mol

Physicochemical Properties

A comprehensive table of experimentally determined and computationally predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 170.64 g/mol | Calculated |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| LogP (Octanol-Water Partition Coefficient) | 3.8 (predicted) | [1] |

| Polarizability | Not available | - |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chlorophenoxide acts as the nucleophile, attacking an isopropyl halide.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on general procedures for Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions.[2]

Materials:

-

2-Chlorophenol

-

Isopropyl bromide (or 2-bromopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 2-chlorophenol).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add isopropyl bromide (1.2 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the aromatic and isopropoxy protons.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Aromatic (4H) | 6.8 - 7.4 | Multiplet | 4H |

| Isopropoxy CH (1H) | 4.4 - 4.6 | Septet | 1H |

| Isopropoxy CH₃ (6H) | 1.3 - 1.4 | Doublet | 6H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-O (Aromatic) | 152 - 155 |

| C-Cl (Aromatic) | 125 - 128 |

| Aromatic CH | 115 - 130 |

| Isopropoxy CH | 70 - 73 |

| Isopropoxy CH₃ | 21 - 23 |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C-H (Aromatic) | 3050 - 3150 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O-C (Ether) | 1200 - 1260 | Strong |

| C-Cl | 740 - 780 | Strong |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

| Fragment | m/z (Predicted) | Notes |

| [M]⁺ | 170/172 | Molecular ion peak with chlorine isotope pattern |

| [M - CH(CH₃)₂]⁺ | 127/129 | Loss of the isopropyl group |

| [C₆H₄O]⁺ | 92 |

Reactivity and Potential Applications in Drug Discovery

This compound possesses several features that make it an interesting scaffold for medicinal chemistry and drug discovery. The chlorine atom can act as a bioisostere for other groups and can influence the electronic properties and metabolic stability of a molecule.[3] The isopropoxy group can enhance lipophilicity and modulate binding interactions with biological targets.

Chemical Reactivity

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The directing effects of the chloro (ortho, para-directing, deactivating) and isopropoxy (ortho, para-directing, activating) groups will influence the regioselectivity of these reactions.

-

Nucleophilic Aromatic Substitution: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups on the ring.

-

Modification of the Isopropoxy Group: The ether linkage is generally stable, but cleavage can occur under harsh acidic conditions.

Role in Drug Design

Derivatives of this compound could be synthesized to explore their potential as therapeutic agents. The core structure can be modified at the aromatic ring or by functionalizing the isopropoxy group to optimize pharmacological properties. The combination of a halogen and an ether functionality is found in numerous biologically active compounds.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. While specific experimental data for this compound is not extensively available in the public domain, this guide offers a solid foundation for researchers and drug development professionals interested in its synthesis and potential applications. Further research is warranted to fully elucidate its physicochemical properties and explore its utility as a building block in the development of novel therapeutic agents.

References

Spectral Analysis of 1-Chloro-2-(1-methylethoxy)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectral data for 1-Chloro-2-(1-methylethoxy)benzene, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values were generated using computational chemistry software and are intended to provide an approximation of the experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 2H | Ar-H |

| 6.95 - 6.85 | m | 2H | Ar-H |

| 4.60 | sept | 1H | O-CH(CH₃)₂ |

| 1.35 | d | 6H | O-CH(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 153.5 | Ar-C-O |

| 130.0 | Ar-C-Cl |

| 127.5 | Ar-C-H |

| 122.0 | Ar-C-H |

| 121.0 | Ar-C-H |

| 115.0 | Ar-C-H |

| 72.0 | O-CH(CH₃)₂ |

| 22.0 | O-CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2930 | Strong | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 - 1200 | Strong | C-O-C stretch (aryl ether) |

| 1100 - 1000 | Strong | C-O stretch |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 170/172 | 30/10 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 128/130 | 100/33 | [M - C₃H₆]⁺ (Loss of propene) |

| 99 | 40 | [C₆H₄Cl]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a liquid aromatic compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] For ¹³C NMR, a more concentrated solution (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

-

Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. The number of scans will vary depending on the sample concentration.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of the liquid sample is placed directly onto the ATR crystal.[4][5] Ensure the crystal is clean before applying the sample to avoid cross-contamination.[5]

-

Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum.

-

Data Acquisition: The sample is placed on the crystal, and the spectrum is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.[6]

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[7][8]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[7][9][10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of an organic compound.

Caption: General workflow for spectral analysis of an organic compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 4. agilent.com [agilent.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: Stability and Storage of 1-Chloro-2-(1-methylethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) or comprehensive stability data for 1-Chloro-2-(1-methylethoxy)benzene (CAS No. 42489-57-6) is readily available in the public domain. The following technical guide has been compiled by inferring information from the known chemical properties of its constituent functional groups: a chlorinated aromatic ring and an isopropyl ether. This guide is intended for informational purposes and should be supplemented with rigorous in-house safety assessments and experimental validation.

Chemical Identification

| Property | Value |

| Systematic Name | This compound |

| Common Synonyms | 1-Chloro-2-isopropoxybenzene, o-Chlorophenyl isopropyl ether |

| CAS Number | 42489-57-6 |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol |

| Chemical Structure |

|

Physicochemical Properties (Predicted)

Note: The following data are predicted based on the chemical structure and data from similar compounds. Experimental verification is required.

| Property | Predicted Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~210-220 °C at 760 mmHg |

| Melting Point | Not available |

| Density | ~1.1 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) |

Chemical Stability and Reactivity

The stability of this compound is influenced by the interplay of its chlorinated benzene ring and the isopropyl ether group.

3.1. Peroxide Formation:

The most significant stability concern for this compound is the potential for peroxide formation, a known characteristic of ethers, especially those with secondary alkyl groups like the isopropyl group.[1][2][3] Upon exposure to atmospheric oxygen and light, ethers can form hydroperoxides and peroxides, which are shock-sensitive and can explode upon heating or concentration.[3]

3.2. Stability of the Aromatic Ring:

The benzene ring itself is a stable aromatic system. The chloro-substituent is a deactivating group in electrophilic aromatic substitution reactions, making the ring less reactive than benzene.

3.3. Cleavage of the Ether Bond:

Aryl ethers can be cleaved under certain conditions, such as with strong acids (e.g., HBr, HI) or Lewis acids.

3.4. Photochemical Decomposition:

Substituted chlorobenzenes are susceptible to photodegradation in the presence of UV light.[4][5] This can lead to the cleavage of the carbon-chlorine bond and other degradation pathways.

3.5. Thermal Decomposition:

At elevated temperatures, chloroaromatic compounds can decompose, potentially forming hazardous byproducts such as hydrogen chloride and other chlorinated species.[6]

Incompatible Materials

Based on the functional groups present, this compound is likely incompatible with the following:

-

Strong Oxidizing Agents: Can react vigorously and potentially lead to the formation of explosive peroxides.[7]

-

Strong Acids: May cause cleavage of the ether linkage.

-

Strong Bases: May promote elimination or other reactions.[8]

-

Lewis Acids: Can catalyze cleavage of the ether bond.

Recommended Storage and Handling Conditions

Given the high potential for peroxide formation, stringent storage and handling procedures are imperative.

5.1. Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[7][9] | To minimize thermal degradation and peroxide formation. |

| Light | Store in an amber or opaque, tightly sealed container.[1] | To prevent photochemical degradation and light-catalyzed peroxide formation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with oxygen, thereby inhibiting peroxide formation. |

| Container | Use a container with a tight-fitting cap. | To prevent evaporation and exposure to atmospheric oxygen and moisture. |

5.2. Handling Precautions:

-

Peroxide Testing: Regularly test for the presence of peroxides, especially before any heating or distillation. Peroxide test strips are commercially available for this purpose.

-

Inhibitors: If the compound is synthesized in-house, consider adding a peroxide inhibitor (e.g., BHT) for long-term storage.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid Concentration: Do not distill to dryness, as this can concentrate potentially explosive peroxides.[3]

Logical Diagram of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols (General)

As no specific experimental data for the target compound was found, the following are general protocols for assessing the stability of a new or poorly characterized chemical substance.

7.1. Protocol for Peroxide Detection (Qualitative)

-

Materials: Peroxide test strips, sample of this compound.

-

Procedure: a. In a well-ventilated fume hood, open the container of the chemical. b. Dip the test strip into the liquid for the time specified by the manufacturer. c. Remove the strip and compare the color to the chart provided with the test strips. d. A color change indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

-

Safety Note: If crystals are observed in the liquid or around the cap, do not open the container and treat it as a potential explosion hazard. Contact your institution's environmental health and safety office immediately.

7.2. Forced Degradation Study (Conceptual Workflow)

To experimentally determine the stability of this compound, a forced degradation study could be designed. This involves subjecting the compound to various stress conditions and analyzing the degradation products.

Caption: Conceptual workflow for a forced degradation study.

This guide provides a foundational understanding of the likely stability and storage requirements for this compound based on established chemical principles. It is imperative that researchers and scientists treat this compound as potentially hazardous, particularly with respect to peroxide formation, and conduct their own risk assessments before use.

References

- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 2. westernsydney.edu.au [westernsydney.edu.au]

- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 4. Aqueous photodegradation of substituted chlorobenzenes: Kinetics, carbon isotope fractionation, and reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compound specific isotope analysis of aqueous photodegradation of substituted chlorobenzenes [morressier.com]

- 6. Brominated-chlorinated diphenyl ethers formed by thermolysis of polybrominated diphenyl ethers at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sdfine.com [sdfine.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Theoretical Investigation of 1-Chloro-2-(1-methylethoxy)benzene: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 1-Chloro-2-(1-methylethoxy)benzene, a molecule of interest in synthetic chemistry and potentially in drug development. In the absence of extensive published theoretical studies on this specific compound, this document outlines a detailed computational protocol using Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. The methodologies presented herein are designed to furnish researchers with the foundational data necessary for understanding the molecule's reactivity, stability, and potential interactions in a biological context. This whitepaper serves as a roadmap for initiating and conducting in-depth computational analysis of this compound and similar substituted aromatic compounds.

Introduction

This compound, also known as 2-chloro-isopropoxybenzene, is a halogenated aromatic ether. While its direct applications in drug development are not widely documented, its structural motifs are present in various biologically active molecules. Understanding the fundamental quantum chemical properties of this compound is a critical first step in predicting its behavior, reactivity, and potential as a scaffold or intermediate in medicinal chemistry.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-experimental means to investigate molecular properties with high accuracy. This guide details a systematic approach to computationally characterizing this compound.

Proposed Computational Methodology

The following sections outline a robust computational workflow for a comprehensive theoretical study of this compound.

Software and Computational Level

All calculations should be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The recommended level of theory is Density Functional Theory (DFT) due to its excellent balance of accuracy and computational cost for molecules of this size. Specifically, the B3LYP functional with the 6-311++G(d,p) basis set is proposed for geometry optimization and frequency calculations to account for both polarization and diffuse functions, which are important for describing the electronic structure of halogenated and ether-containing compounds.

Computational Workflow

The logical flow of the theoretical investigation is depicted in the diagram below.

Data Presentation: Predicted Molecular Properties

The following tables summarize the expected quantitative data from the proposed computational study.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | Value in Å |

| C-O (ether) | Value in Å | |

| O-C (isopropyl) | Value in Å | |

| Bond Angle | C-C-Cl | Value in degrees |

| C-O-C | Value in degrees | |

| Dihedral Angle | Cl-C-C-O | Value in degrees |

Table 2: Electronic and Thermodynamic Properties

| Property | Predicted Value | Unit |

| Energy of HOMO | Value | eV |

| Energy of LUMO | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

| Total Electronic Energy | Value | Hartrees |

| Enthalpy | Value | kcal/mol |

| Gibbs Free Energy | Value | kcal/mol |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| C-Cl Stretch | Value | Value | Description |

| C-O-C Stretch (asymmetric) | Value | Value | Description |

| C-H Stretch (aromatic) | Value | Value | Description |

| C-H Stretch (aliphatic) | Value | Value | Description |

Detailed Computational Protocols

This section provides the detailed methodologies for the key computational experiments.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Input Structure Generation: Generate an initial 3D structure of this compound. This can be done using molecular building software or by converting its SMILES string (Clc1ccccc1OC(C)C).

-

Computational Setup:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvation Model: (Optional) To simulate a specific solvent environment, use the Polarizable Continuum Model (PCM). For gas-phase calculations, this is omitted.

-

-

Execution: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Verification: Following the optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. Also, obtain the zero-point vibrational energy and other thermodynamic data from the frequency calculation output.

Protocol 2: Electronic Structure Analysis

-

Input: Use the optimized geometry from Protocol 1.

-

Calculation Type: Perform a single-point energy calculation using the same DFT method and basis set.

-

Data Extraction:

-

From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap.

-

Generate a molecular electrostatic potential (ESP) map to visualize the electron density distribution and identify regions of positive and negative electrostatic potential.

-

-

Visualization: Use visualization software (e.g., GaussView, Avogadro) to plot the 3D structures of the HOMO and LUMO orbitals and the ESP map.

Protocol 3: Spectroscopic Simulation (IR and NMR)

-

IR Spectrum:

-

The vibrational frequencies and intensities obtained from the frequency calculation in Protocol 1 can be used to generate a theoretical infrared (IR) spectrum.

-

Apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental data.

-

-

NMR Spectrum:

-

Using the optimized geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level.

-

Calculate the chemical shifts for ¹H and ¹³C nuclei relative to a reference compound (e.g., tetramethylsilane, TMS).

-

Logical Relationships in Reactivity Prediction

The calculated electronic properties can be used to infer the reactivity of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. By following the detailed protocols for geometry optimization, electronic structure analysis, and spectroscopic simulations, researchers can generate valuable data to understand the intrinsic properties of this molecule. The insights gained from such a study can significantly aid in the rational design of new molecules and the prediction of their chemical behavior, providing a solid foundation for further experimental investigation and potential applications in drug development and materials science.

An In-depth Technical Guide to 1-Chloro-2-(1-methylethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-(1-methylethoxy)benzene, a halogenated aromatic ether with applications as a key intermediate in organic synthesis. This document details the compound's discovery and history, its physicochemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and its known applications. Safety and handling information is also provided. Due to the lack of available information on specific biological pathways, this guide presents a logical workflow for its laboratory preparation.

Introduction

This compound, also known as 1-chloro-2-isopropoxybenzene, is an organic compound that belongs to the family of aryl ethers. Its structure, featuring a chlorinated benzene ring substituted with an isopropoxy group, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The presence of the chloro and isopropoxy groups at the ortho position influences the molecule's reactivity and steric hindrance, offering specific advantages in targeted chemical transformations.

Discovery and History

The specific historical details regarding the first synthesis and discovery of this compound are not well-documented in publicly available scientific literature or historical records. However, its synthesis falls under the well-established Williamson ether synthesis, a method developed in the mid-19th century by Alexander Williamson. This reaction, involving the reaction of an alkoxide with an alkyl halide, became a fundamental method for the preparation of ethers. It is therefore likely that this compound was first prepared as an analogue or intermediate in broader studies of ether synthesis or as a precursor for more complex molecules. Its utility as an intermediate in the synthesis of other compounds, such as 1-chloro-2-isopropoxy-4-vinylbenzene, has been noted.[1]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-chloro-2-isopropoxybenzene, o-chlorophenyl isopropyl ether | - |

| CAS Number | 42489-57-6 | [2] |

| Molecular Formula | C₉H₁₁ClO | [3] |

| Molecular Weight | 170.63 g/mol | [3] |

| Appearance | Not specified (likely a liquid) | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

| Solubility | Not specified | - |

| Refractive Index | Not specified | - |

Experimental Protocols: Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-chlorophenol with an isopropyl halide, such as 2-bromopropane or 2-chloropropane, in the presence of a suitable base.

General Reaction Scheme

The overall chemical transformation is as follows:

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the general principles of the Williamson ether synthesis for aryl ethers.

Materials:

-

2-Chlorophenol

-

2-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its primary application lies in its use as a precursor for the synthesis of more functionalized molecules. For instance, it is a starting material for the synthesis of 1-chloro-2-isopropoxy-4-vinylbenzene, which can be used in polymerization reactions.[1] The chloro and isopropoxy groups can also be further modified or used to direct subsequent reactions on the benzene ring.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from its precursors and related compounds.

-

2-Chlorophenol (precursor): Toxic and corrosive. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

2-Bromopropane (reactant): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause cancer and damage fertility or the unborn child.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

References

potential research applications of 1-Chloro-2-(1-methylethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2-(1-methylethoxy)benzene, a substituted aromatic ether with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct research on this specific compound, this guide draws upon established chemical principles and data from closely related analogues to project its properties, synthesis, and potential areas of investigation.

Core Compound Properties

This compound, also known as 2-chlorophenyl isopropyl ether, possesses a unique combination of a chloro-substituent and an isopropoxy group on a benzene ring. This structure suggests potential for various chemical transformations and biological interactions.

| Property | Value | Source |

| CAS Number | 42489-57-6 | [1](2) |

| Molecular Formula | C₉H₁₁ClO | [1](2) |

| Molecular Weight | 170.63 g/mol | [3](3) |

| Synonyms | 1-CHLORO-2-(ISOPROPOXY)BENZENE, 2-CHLOROPHENYL ISOPROPYL ETHER | [1](2) |

Synthesis and Experimental Protocols

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis

This method would involve the reaction of 2-chlorophenol with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

Reaction:

Detailed Experimental Protocol (Proposed):

-

Materials:

-

2-Chlorophenol

-

2-Bromopropane (or 2-Iodopropane)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

-

Procedure:

-

To a solution of 2-chlorophenol (1.0 eq) in the chosen solvent, add a suitable base (e.g., NaOH, 1.1 eq or K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford pure this compound.

-

Logical Workflow for Williamson Ether Synthesis:

Caption: Williamson Ether Synthesis Workflow.

Potential Research Applications

While specific applications for this compound are not extensively documented, its structural motifs are present in molecules with known biological activities. This suggests several potential avenues for research.

Intermediate in Organic Synthesis

The presence of both a chloro and an isopropoxy group on the aromatic ring makes this compound a versatile intermediate for further functionalization.

-

Cross-Coupling Reactions: The chloro group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, and other C-heteroatom bonds, enabling the synthesis of more complex molecules.

-

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than activated aryl halides, the chloro group could potentially undergo SₙAr reactions under forcing conditions or with strong nucleophiles.

-

Directed Ortho-Metalation (DoM): The isopropoxy group can act as a directing group for ortho-lithiation, allowing for the introduction of substituents at the C3 position.

Logical Relationship of Synthetic Transformations:

Caption: Potential Synthetic Transformations.

Agrochemical Research

Many commercial herbicides and insecticides contain substituted chlorobenzene and/or phenyl ether moieties. The combination of these functional groups in this compound makes it a candidate for screening in agrochemical discovery programs. For instance, some herbicidal compounds are known to inhibit imidazole glycerol phosphate dehydratase (IGPD).[4]

Medicinal Chemistry and Drug Discovery

The chloro- and alkoxy-substituted benzene scaffold is a common feature in many pharmaceutical agents.[5] Phenyl ethers are often utilized in drug design to act as hydrogen-bond acceptors and to reduce the toxicity associated with phenolic groups. The specific substitution pattern of this compound could be explored for its potential interaction with various biological targets. For example, some substituted diphenyl ethers have been investigated as antibacterial agents.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the structures of known enzyme inhibitors, one could hypothesize that derivatives of this compound might interact with bacterial metabolic pathways. For example, they could potentially be developed into inhibitors of enzymes like enoyl-ACP reductase (FabI), which is crucial for fatty acid synthesis in bacteria.

Caption: Hypothetical Inhibition of Bacterial Fatty Acid Synthesis.

Conclusion

This compound represents an under-explored area of chemical space. Its straightforward synthesis via the Williamson ether reaction and the presence of versatile functional groups make it an attractive building block for organic synthesis. Furthermore, its structural similarity to known bioactive molecules suggests potential applications in agrochemical and pharmaceutical research. This guide provides a foundational understanding to encourage further investigation into the properties and applications of this compound. Future research should focus on the detailed experimental validation of its synthesis, full characterization of its physicochemical properties, and systematic screening for biological activity.

References

- 1. 1-Chloro-2-propoxybenzene | C9H11ClO | CID 13866103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. 1-Chloro-3-(propan-2-yloxy)benzene | C9H11ClO | CID 21334083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-Chloroethoxy)-3-isopropoxybenzene | 915924-15-1 | Benchchem [benchchem.com]

"1-Chloro-2-(1-methylethoxy)benzene" health and safety information

An In-depth Technical Guide to the Health and Safety of 1-Chloro-2-(1-methylethoxy)benzene

This guide provides a comprehensive overview of the available health and safety information for this compound (CAS No. 42489-57-6). Due to the limited specific toxicological data for this compound, this document also includes information from structurally related chemicals to infer potential hazards. This guide is intended for researchers, scientists, and professionals in drug development who may handle this substance.

Chemical and Physical Properties

This compound, also known as 1-chloro-2-isopropoxybenzene, is a chlorinated aromatic ether.[1] Limited data is available on its specific physical and chemical properties. The table below summarizes the available information.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Chlorobenzene | (2-Chloroethyl)benzene | 1-Chloro-2-nitrobenzene |

| CAS Number | 42489-57-6[1] | 108-90-7[2][3] | 622-24-2[4] | 88-73-3[5] |

| Molecular Formula | C9H11ClO | C6H5Cl | C8H9Cl[4] | C6H4ClNO2 |

| Molecular Weight | Not Specified | Not Specified | 140.61 g/mol [4] | 157.56 g/mol |

| Appearance | Not Specified | Colorless to yellowish liquid[3] | Not Specified | Yellow Solid[5] |

| Boiling Point | Not Specified | 132 °C / 270 °F[2] | 198.2°C at 760 mmHg[4] | 246 °C / 474.8 °F[5] |

| Melting Point | Not Specified | -45 °C / -49 °F[2] | Not Specified | 32 - 34 °C / 89.6 - 93.2 °F[5] |

| Flash Point | Not Specified | Not Specified | 152 °F[4] | 124 °C / 255.2 °F[5] |

| Density | Not Specified | 1.106 g/cm³ at 25 °C[2] | Not Specified | 1.348 g/cm³ |

| Vapor Pressure | No data available[4] | Not Specified | No data available[4] | <0.1 mbar @ 20 °C[5] |

| Water Solubility | No data available[4] | Not Specified | No data available[4] | No information available[5] |

Hazard Identification and Classification

Toxicological Information

There is a significant lack of specific toxicological data for this compound. The Safety Data Sheet (SDS) for this compound indicates "no data available" for acute toxicity, skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[1]

To assess potential risks, it is informative to review the toxicology of structurally similar compounds.

Caption: Logical workflow for inferring hazards of the target compound from structural analogs.

Analog Compound Toxicological Data

The following table summarizes key toxicity data from related compounds.

Table 2: Summary of Toxicological Data for Analog Compounds

| Compound | Test | Species | Route | Result | Citation |

| 2-Chloronitrobenzene | LD50 | Rat | Oral | 144 mg/kg bw | |

| LD50 | Rabbit | Dermal | 355 mg/kg bw | ||

| LC50 | Rat | Inhalation | 3200 mg/m³ | ||

| Bis-(2-Chloroisopropyl) ether (BCIPE) | NOAEL | Rat | Oral (2-year) | 15 mg/kg/day | [6] |

| Carcinogenicity | Mouse | Oral | Increased alveolar/bronchiolar adenomas (females), hepatocellular carcinomas (males) | [6] | |

| Chlorobenzene | Lethal Dose | Rat | Gavage | 100% mortality at ≥1,000 mg/kg (14-day study) | [7] |

| Organ Effects | Rat | Inhalation | Increased liver weight, hepatocellular hypertrophy | [7] | |

| Diisopropyl Ether (DIPE) | NOAEL (Maternal) | Rat | Inhalation | 1800 mg/m³ | [8] |

| LOAEL (Maternal) | Rat | Inhalation | 12,940 mg/m³ (reduced feed consumption and body weight) | [8] | |

| Target Organs | Rat | Not Specified | Liver and Kidney | [9] | |

| Benzene | Carcinogenicity | Human | Inhalation | Carcinogenic to humans (Group 1) | [10] |

| LC50 | Rat | Inhalation | 13,700 ppm (4-hour) | [11] |

Inferred Health Effects

-

Acute Toxicity : Based on analogs like 2-chloronitrobenzene, the compound may have high acute toxicity if swallowed or in contact with skin.

-

Irritation : Chlorobenzene can cause irritation to the eyes, nose, and throat.[3] It is reasonable to assume this compound may also be an irritant.

-

Organ Toxicity : The liver and kidneys are common targets for chlorinated aromatic compounds and ethers.[7][9] Chronic exposure could potentially lead to damage to these organs.

-

Neurotoxicity : High concentrations of chlorobenzene can cause headache, dizziness, and lack of coordination.[3] Similar neurotoxic effects could be possible with overexposure to this compound.

-

Carcinogenicity : Benzene is a known human carcinogen.[10] 2-Chloronitrobenzene is classified by IARC as 'Possibly carcinogenic to humans' (Group 2B). While BCIPE did not show statistically significant tumor increases in rats, it did in mice.[6] Therefore, a carcinogenic potential cannot be ruled out without specific data.

-

Genotoxicity : 2-Chloronitrobenzene has shown some genotoxic properties in vitro. Diisopropyl ether was found to have no genotoxic effects.[9] The genotoxic potential of the target compound is unknown.

Experimental Protocols from Analog Studies

Detailed experimental data for this compound is unavailable. However, the protocols used for related compounds provide a framework for how its toxicity could be assessed.

Caption: A generalized experimental workflow for comprehensive toxicological assessment.

Example Protocol: 2-Year Dietary Study in Rats (for BCIPE)

A 2-year dietary study was conducted on rats to assess the chronic toxicity and carcinogenicity of Bis-(2-Chloroisopropyl) ether (BCIPE).[6]

-

Test System : Rats.

-

Administration : The compound was administered through the diet.

-

Duration : 2 years.

-

Endpoints :

-

Clinical observations for signs of toxicity.

-

Body weight and food consumption measurements.

-

Hematology and clinical chemistry analysis.

-

Gross necropsy at the end of the study.

-

Histopathological examination of tissues.

-

-

Results : The study identified a No-Observed-Adverse-Effect Level (NOAEL) of 400 ppm (equivalent to 15 mg/kg/day) in female rats. This value was used to derive an 8-hour time-weighted average (TWA) Workplace Environmental Exposure Limit (WEEL) of 3 ppm.[6]

Handling and Storage

Given the data gaps, cautious handling procedures are mandatory.

Precautions for Safe Handling

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

-

Wear suitable protective clothing, including gloves, lab coat, and eye/face protection.[1][4]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][2]

-

Wash hands thoroughly after handling.[4]

Conditions for Safe Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Store apart from foodstuff containers or incompatible materials.[1]

Caption: Recommended Personal Protective Equipment (PPE) and safety controls.

Disposal Considerations

-

The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

-

Do not discharge to sewer systems.[1]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[1]

Regulatory Information

-

CAS Number : 42489-57-6[1]

-

EC Number : 255-850-7[1]

-

Inventory Status : Listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), EC Inventory, and the United States Toxic Substances Control Act (TSCA) Inventory.[1]

Conclusion

There is a critical lack of specific health and safety data for this compound. The available SDS indicates that its toxicological properties have not been thoroughly investigated.[1] Based on the analysis of structurally related compounds, this chemical should be handled with significant caution. It has the potential to be an irritant, acutely toxic, and may pose a risk of target organ damage (liver, kidneys) and potential carcinogenicity with chronic exposure. All handling should be performed using appropriate engineering controls and personal protective equipment until more definitive data becomes available.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 42489-57-6 Name: this compound [xixisys.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nj.gov [nj.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. Bis-(2-Chloroisopropyl) ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. Permitted Daily Exposure for Diisopropyl Ether as a Residual Solvent in Pharmaceuticals | Semantic Scholar [semanticscholar.org]

- 10. cpchem.com [cpchem.com]

- 11. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

electrophilic aromatic substitution reactions of benzene derivatives

An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of Benzene Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Electrophilic Aromatic Substitution (EAS) represents a cornerstone of synthetic organic chemistry, providing a powerful methodology for the functionalization of aromatic rings. This technical guide offers a comprehensive examination of the core principles governing EAS reactions on substituted benzene rings. It details the fundamental mechanisms, explores the nuanced electronic and steric effects of various substituents on reaction rates and regioselectivity, and provides a systematic overview of key EAS transformations. Furthermore, this document includes quantitative data for reaction kinetics and isomer distributions, detailed experimental protocols for seminal reactions, and visual representations of mechanistic pathways to serve as a practical resource for professionals in research and development.

The Core Mechanism of Electrophilic Aromatic Substitution

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway.[1]

-

Formation of the Sigma Complex (Arenium Ion): The reaction is initiated by the attack of the π-electron system of the aromatic ring on a potent electrophile (E⁺). This step is typically the rate-determining step of the reaction as it disrupts the aromaticity of the ring.[1] The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation and Restoration of Aromaticity: In the second, much faster step, a weak base (often the conjugate base of the acid used to generate the electrophile) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the C-C double bond and the energetically favorable aromatic system.

Figure 1: The general two-step mechanism of electrophilic aromatic substitution.

Substituent Effects on Reactivity and Orientation

A substituent already present on a benzene ring profoundly influences both the rate of subsequent EAS reactions and the position (regiochemistry) of the incoming electrophile.[2] These effects are categorized based on whether the substituent increases or decreases the ring's nucleophilicity and where it directs the incoming group.

Activating and Deactivating Groups

Substituents are broadly classified based on their effect on the reaction rate compared to unsubstituted benzene.

-

Activating Groups: These groups increase the rate of electrophilic aromatic substitution by donating electron density to the ring, thereby stabilizing the positively charged sigma complex intermediate and lowering the activation energy.[3][4][5] Activating groups include those with lone pairs that can be donated via resonance (e.g., -OH, -NH₂, -OR) and alkyl groups (-R) that donate via induction.[3][6]

-

Deactivating Groups: These groups decrease the reaction rate by withdrawing electron density from the ring, which destabilizes the sigma complex and increases the activation energy.[3][4] Deactivating groups are typically those with electronegative atoms or positive charges that exert an inductive withdrawing effect (e.g., halogens, -NR₃⁺) or groups that withdraw electrons via resonance (e.g., -NO₂, -SO₃H, -C=O).[3]

References

An In-depth Technical Guide to the Reactivity of Substituted Benzene Rings with Activating Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of substituted benzene rings, with a particular focus on the influence of activating groups in electrophilic aromatic substitution (EAS) reactions. This document details the underlying principles governing this increased reactivity, presents quantitative data, outlines key experimental protocols, and provides visual representations of the core concepts to aid in understanding and practical application in research and development, particularly in the field of drug discovery and synthesis.

Introduction to Electrophilic Aromatic Substitution and Activating Groups

Electrophilic Aromatic Substitution (EAS) is a fundamental class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1][2] The benzene ring, with its delocalized π-electron system, acts as a nucleophile in these reactions.[3][4][5] The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][6]

Substituents already present on the benzene ring profoundly influence both the rate of the reaction and the regioselectivity (the position of the new substituent).[1][7] These substituents are broadly classified into two categories: activating and deactivating groups.[4][8]

Activating groups are substituents that increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[1][4] They achieve this by donating electron density to the aromatic ring, thereby making it more nucleophilic and more attractive to an incoming electrophile.[7][8] This electron donation also helps to stabilize the positive charge of the arenium ion intermediate, which lowers the activation energy of the rate-determining step.[4]